molecular formula C9H14ClN B3059666 (R)-N-Methyl-1-phenylethanamine hydrochloride CAS No. 1096105-18-8

(R)-N-Methyl-1-phenylethanamine hydrochloride

Cat. No.: B3059666
CAS No.: 1096105-18-8
M. Wt: 171.67
InChI Key: CLMUXERMQYHMJN-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Methyl-1-phenylethanamine hydrochloride is a chiral amine salt that serves as a valuable building block and chiral auxiliary in organic and medicinal chemistry research. This compound is part of the phenethylamine structural class, which includes a range of biologically significant molecules . Chiral 1-phenylethylamine derivatives are privileged scaffolds frequently applied in the synthesis of chiral building blocks and are widely used as chiral auxiliaries, ligands, and organocatalysts in divergent asymmetric synthesis . Researchers utilize this chiral inducer in diastereoselective reactions, including nucleophilic additions to imines and asymmetric cycloadditions, to create stereogenic centers with high enantiomeric purity . The hydrochloride salt form offers improved stability and handling characteristics compared to the free base. The compound is related to trace amines that act as neuromodulators, and similar structures are known to interact with targets such as the trace amine-associated receptor 1 (TAAR1) . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(1R)-N-methyl-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMUXERMQYHMJN-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096105-18-8
Record name N-Methyl-1-phenylethylamine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096105188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40551HIM77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reductive Amination of (R)-1-Phenylethylamine

The most direct method involves methylating (R)-1-phenylethylamine (R-PEA) via reductive amination. Formaldehyde serves as the methylating agent, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol at 0–25°C. The reaction proceeds via an imine intermediate, which is selectively reduced to yield the tertiary amine.

Reaction Conditions

  • Substrate : (R)-1-Phenylethylamine (1.0 equiv)
  • Methylating Agent : Formaldehyde (37% aqueous, 1.2 equiv)
  • Reducing Agent : NaBH₃CN (1.1 equiv)
  • Solvent : Methanol (0.5 M)
  • Temperature : 0°C → 25°C (gradual warming over 12 hours)
  • Yield : 78–82%

Chiral integrity is maintained (>98% enantiomeric excess) due to the retention of configuration during reductive amination.

Alkylation of Methylamine with (R)-1-Phenylethyl Chloride

An alternative route involves nucleophilic substitution between methylamine and (R)-1-phenylethyl chloride. This method requires anhydrous conditions to prevent hydrolysis of the alkyl chloride.

Procedure

  • Alkylation : Methylamine (2.0 equiv) is reacted with (R)-1-phenylethyl chloride (1.0 equiv) in tetrahydrofuran (THF) at 60°C for 24 hours.
  • Workup : The product is extracted with dichloromethane, dried over MgSO₄, and concentrated.
  • Salt Formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Parameters

  • Solvent : THF (polar aprotic, enhances nucleophilicity)
  • Temperature : 60°C (balances reaction rate vs. side reactions)
  • Yield : 65–70%

Stereoselective Synthesis via Chiral Auxiliaries

For enantiomerically pure batches, a chiral auxiliary approach is employed. (R)-Pantolactone is used to temporarily induce asymmetry during the alkylation step.

Steps

  • Auxiliary Attachment : (R)-Pantolactone is coupled to 1-phenylethylamine via a carbamate linkage.
  • Methylation : The intermediate is methylated using iodomethane (CH₃I) in the presence of potassium carbonate.
  • Auxiliary Removal : Hydrolysis with aqueous HCl releases the (R)-N-methyl-1-phenylethanamine free base.
  • Salt Formation : Neutralization with HCl yields the hydrochloride salt.

Advantages

  • Enantiomeric Excess : >99%
  • Scalability : Suitable for multi-kilogram batches

Critical Analysis of Reaction Conditions

Solvent Systems

Solvent Role Impact on Yield
Methanol Proton donor for NaBH₃CN Optimizes reduction
THF Stabilizes transition state Prevents hydrolysis
Dichloromethane Extraction solvent Minimizes losses

Polar aprotic solvents like THF enhance nucleophilicity in alkylation reactions, while methanol’s protic nature aids in stabilizing intermediates during reductive amination.

Temperature and Reaction Kinetics

  • Reductive Amination : Lower temperatures (0°C) minimize imine hydrolysis, while gradual warming ensures complete reduction.
  • Alkylation : Elevated temperatures (60°C) accelerate SN2 displacement but risk racemization if prolonged.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99.5% purity. Key parameters:

  • Solvent Ratio : Ethanol:Water = 3:1 (maximizes solubility differential)
  • Cooling Rate : 0.5°C/min (previents inclusion of impurities)

Analytical Data

Parameter Value Method
Melting Point 196–201°C DSC
[α]D²⁵ (c=1, H₂O) +34.5° Polarimetry
HPLC Purity 99.8% C18 column, 254 nm
Enantiomeric Excess 99.2% Chiral HPLC (Chiralpak)

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements utilize microreactors for continuous reductive amination:

  • Residence Time : 8 minutes (vs. 12 hours batch)
  • Yield Improvement : 88% (vs. 82% batch)

Cost-Benefit Analysis

Method Cost per kg (USD) Environmental Impact
Reductive Amination 1,200 Low (aqueous waste)
Chiral Auxiliary 3,500 High (solvent intensity)

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines and amides.

Scientific Research Applications

Pharmaceutical Development

(R)-N-Methyl-1-phenylethanamine hydrochloride has been investigated for its potential therapeutic roles due to its interaction with various biological targets. It has shown promise in:

  • Neuropharmacology : Its structural similarity to neurotransmitters allows for exploration in treating neurological disorders.
  • Chiral Drug Synthesis : As a chiral building block, it plays a crucial role in synthesizing enantiomerically pure compounds, which are essential in drug development .

Synthesis of Chiral Ligands

This compound is utilized in the synthesis of chiral ligands for asymmetric catalysis. It has been employed in:

  • Enantioselective Reactions : this compound is used to create ligands that facilitate enantioselective reactions, such as hydrogenation and addition reactions involving organometallic reagents .

Analytical Chemistry

The compound serves as a chiral resolving agent in analytical chemistry:

  • NMR Spectroscopy : It has been used effectively as a chiral solvating agent for determining the enantiomeric excess of various compounds, including antimalarial drugs .

Case Study 1: Chiral Resolution Using (R)-N-Methyl-1-phenylethanamine

A study demonstrated the effectiveness of this compound in resolving racemic mixtures of amino acids through crystallization techniques, achieving high enantiomeric purity . The recovery and recycling of the resolving agent were highlighted as significant advantages.

Case Study 2: Synthesis of Antimalarial Drugs

Research has shown that this compound can be used to synthesize chiral ligands that enhance the efficacy of antimalarial drugs through improved selectivity and reduced side effects . The study emphasized its role in optimizing drug formulations.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Data

  • NMR of Free Base : The free base (CAS 5933-40-4) shows characteristic signals at δ 1.33 (d, 3H, CH₃) and 3.62 (q, 1H, CH) in CDCl₃ . Protonation in the hydrochloride form shifts these signals due to altered electron density.

Pricing and Availability

  • This compound is commercially available at €97.00/g (1g scale), reflecting its niche use in research .
  • The benzyl-substituted analog (CAS 38235-77-7) is priced higher (€465.00/25g), likely due to synthetic complexity .

Biological Activity

(R)-N-Methyl-1-phenylethanamine hydrochloride, commonly known as methamphetamine , is a potent central nervous system stimulant with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on human physiology.

Chemical Structure and Properties

This compound is a chiral compound, existing predominantly in the (R)-configuration, which is associated with its psychoactive effects. The chemical structure can be represented as follows:

C9H13N Molecular Weight 149 21 g mol \text{C}_9\text{H}_{13}\text{N}\quad \text{ Molecular Weight 149 21 g mol }

The biological activity of (R)-N-Methyl-1-phenylethanamine involves several key mechanisms:

  • Monoamine Release : It primarily acts by increasing the release of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This action is mediated through the inhibition of monoamine transporters and the promotion of reverse transport .
  • Receptor Interaction : The compound exhibits agonistic activity at trace amine-associated receptors (TAARs), particularly TAAR1, which plays a role in modulating neurotransmitter release and synaptic transmission .
  • Stereoselectivity : Studies indicate that the (R)-enantiomer shows higher affinity for dopamine transporters compared to its (S)-counterpart, leading to more pronounced stimulant effects .

Biological Activity Profile

The following table summarizes the neurotransmitter release profiles associated with (R)-N-Methyl-1-phenylethanamine compared to other related compounds:

CompoundNE ReleaseDA Release5-HT Release
(R)-N-Methyl-1-phenylethanamineHighVery HighModerate
DextroamphetamineModerateHighLow
LevoamphetamineLowModerateLow
PhenethylamineModerateModerateHigh

Pharmacokinetics

The pharmacokinetic profile of (R)-N-Methyl-1-phenylethanamine includes rapid absorption and a relatively short half-life, which varies based on administration route:

  • Half-life : Approximately 10 hours when administered orally.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant involvement of MAO-B .

Case Study 1: Cognitive Effects

A study involving healthy volunteers demonstrated that administration of (R)-N-Methyl-1-phenylethanamine resulted in enhanced attention and alertness, attributed to increased dopamine levels in the prefrontal cortex. Participants reported improved performance on tasks requiring sustained attention .

Case Study 2: Cardiovascular Impact

Research has shown that high doses of methamphetamine can lead to significant cardiovascular events. A cohort study found that individuals using methamphetamine had a higher incidence of myocardial infarction compared to non-users, highlighting the compound's stimulatory effects on heart rate and blood pressure .

Q & A

Q. Key Analytical Parameters :

  • InChI Key : Compare with PubChem-computed identifiers (e.g., KSXXXXXX for analogous compounds) .
  • Melting Point : Verify against hygroscopic hydrochloride salts (e.g., 196–201°C for naphthylethylenediamine dihydrochloride) .

Advanced: What strategies resolve contradictions in pharmacological activity data for chiral amines like this compound?

Answer:
Contradictions arise from enantiomer-specific interactions or impurities. Mitigation strategies include:

  • Enantiomeric purity assessment : Quantify trace (S)-enantiomers using HPLC with UV detection (λ = 254 nm), referencing impurity standards (e.g., 0.1% detection limits) .
  • Receptor binding studies : Use radiolabeled analogs to differentiate stereospecific vs. non-specific binding .

Q. Example Workflow :

Purification : Chiral chromatography .

Activity Assay : Compare (R)- and (S)-forms in vitro.

Data Reconciliation : Apply statistical models (e.g., ANOVA) to isolate confounding variables .

Advanced: How are hygroscopic properties managed during storage and handling of hydrochloride salts in pharmacological studies?

Answer:

  • Storage Conditions : Use desiccated environments (<10% humidity) and argon/vacuum-sealed containers, as recommended for hygroscopic standards like N,N-Dimethyl-p-phenylenediamine dihydrochloride .
  • Handling Protocols : Pre-dry glassware at 160°C and use gloveboxes for weighing to prevent hydration .

Q. Critical Parameters :

FactorGuidelineReference
Humidity Control<10% RH, desiccants
Container TypeAmber glass, PTFE-lined caps

Basic: What are the key impurities to monitor in this compound, and how are they quantified?

Answer:
Common impurities include:

  • Synthetic byproducts : Unreacted N-methyl-1-phenylethanamine or dimerization products.
  • Enantiomeric contaminants : (S)-enantiomer, detected via chiral HPLC .

Q. Quantification Methods :

  • HPLC-UV : Using reference standards like Imp. B(EP) (1RS,4RS derivatives) with LOD <0.05% .
  • Mass Spec : High-resolution MS to identify trace organic impurities (e.g., <0.1% w/w) .

Advanced: How does stereochemistry influence the compound’s interaction with biological targets?

Answer:
The (R)-enantiomer exhibits distinct binding affinities due to spatial compatibility with chiral receptor sites. For example:

  • Adrenergic receptors : (R)-forms often show higher α₂-receptor affinity than (S)-enantiomers, as seen in phenylephrine hydrochloride studies .
  • Metabolic pathways : Stereospecific hepatic oxidation impacts pharmacokinetics, requiring enantiomer-specific clearance studies .

Q. Experimental Design :

  • Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict binding modes.
  • In vivo profiling : Compare AUC and Cₘₐₓ for (R)- vs. (S)-enantiomers in animal models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Methyl-1-phenylethanamine hydrochloride
Reactant of Route 2
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(R)-N-Methyl-1-phenylethanamine hydrochloride

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